N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-14-3-5-16(6-4-14)12-27-21-24-19(13-28-21)11-20(26)23-18-9-7-17(8-10-18)22-15(2)25/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTVJHPUQKHLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction where a benzylthiol reacts with a halogenated thiazole derivative.
Acetamidation: The final step involves the acetamidation of the phenyl ring, which can be achieved by reacting the compound with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzylthio group.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or sulfoxides/sulfones from the benzylthio group.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazole and benzylthio groups.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the acetamide group can form hydrogen bonds. The benzylthio group may enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Key Structural Features:
- Thiazole core : Common in antimicrobial and antitumor agents due to its aromaticity and ability to interact with biological targets.
- Thioether linkage : Enhances metabolic stability compared to oxygen or nitrogen linkages.
- 4-Acetamidophenyl group : Provides hydrogen-bonding sites for target engagement.
Comparative Table of Structurally Related Compounds:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-methylbenzyl group confers higher logP compared to simpler phenyl-substituted analogs (e.g., N-(4-phenyl-2-thiazolyl)acetamide), likely enhancing tissue penetration .
- Melting Point : Expected to exceed 250°C based on analogs like N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (mp: 251–269°C) .
- Solubility : Moderate aqueous solubility due to the acetamide group, though lower than sulfonamide-containing derivatives (e.g., compound 11 in ).
Antimicrobial Activity:
- N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) : Exhibits MIC values of 6.25 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing m-tolyl group enhancing target binding .
- Target Compound : The 4-methylbenzylthio group may further optimize interactions with bacterial enzymes (e.g., dihydrofolate reductase), though experimental validation is needed.
Antitumor Activity:
- Quinazolinone-thioacetamide derivatives (e.g., compound 11): Show moderate growth inhibition (MGI%: 7%) against tumor cells, likely via kinase inhibition .
- Triazinoindole-thioacetamide (24): Demonstrates higher potency (IC₅₀: ~10 μM) due to the planar triazinoindole system intercalating with DNA .
Biological Activity
N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure includes functional groups that suggest diverse therapeutic applications.
Molecular Characteristics
- Molecular Formula : C17H20N2O2S
- Molecular Weight : Approximately 320.42 g/mol
The compound features an acetamide group, a thiazole ring, and a methylbenzyl thio moiety, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Moderate activity |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cancer Cell Line | Inhibition (%) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 70% | |
| MCF-7 (breast cancer) | 65% |
The mechanism of action for this compound is likely multifaceted, involving:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial and cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to determine effectiveness against pathogens.
Study 2: Cytotoxicity Assessment
Another significant study assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent response in cell viability assays, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
